Di-4-ANEPPDHQ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

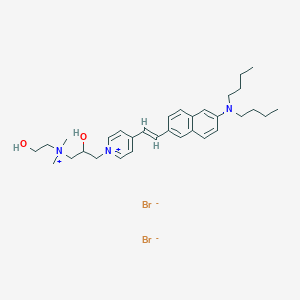

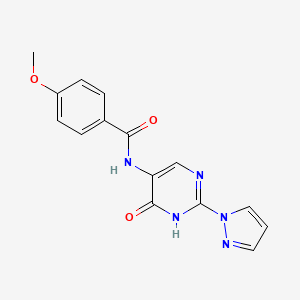

Di-4-ANEPPDHQ is a potentiometric styryl dye that has been introduced for studies of neuronal activity. It is a cationic molecule that exhibits very low internalization and good signal-to-noise ratio, making it useful for visualizing cholesterol-enriched lipid domains in model membranes . This dye is nonfluorescent until bound to membranes and is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .

Preparation Methods

The synthetic routes and reaction conditions for Di-4-ANEPPDHQ involve the use of various reagents and solvents. The dye is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling . Industrial production methods typically involve the synthesis of the dye in a controlled laboratory environment, ensuring high purity and consistency.

Chemical Reactions Analysis

Di-4-ANEPPDHQ undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethanol, DMSO, and DMF . The major products formed from these reactions are typically fluorescent compounds that can be used for imaging and detection purposes .

Scientific Research Applications

Di-4-ANEPPDHQ has a wide range of scientific research applications. It is used in chemistry for studying membrane potential changes and in biology for visualizing cellular ions and membrane dynamics . In medicine, it is used for detecting transient potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . In industry, it is used for imaging cholesterol-enriched lipid domains in model membranes .

Mechanism of Action

The mechanism of action of Di-4-ANEPPDHQ involves changes in its electronic structure in response to changes in the surrounding electric field . This results in changes in its fluorescence properties, allowing it to detect submillisecond membrane potential changes . The dye operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .

Comparison with Similar Compounds

Di-4-ANEPPDHQ is spectrally similar to Di-4-ANEPPS, RH 795, Di-2-ANEPEQ (JPW 1114), and Di-8-ANEPPS . These compounds belong to the same category of potentiometric dyes and are used for similar applications. this compound is unique in its ability to provide a good signal-to-noise ratio and low internalization, making it particularly useful for visualizing cholesterol-enriched lipid domains in model membranes .

Properties

Molecular Formula |

C32H47Br2N3O2 |

|---|---|

Molecular Weight |

665.5 g/mol |

IUPAC Name |

[3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide |

InChI |

InChI=1S/C32H47N3O2.2BrH/c1-5-7-17-34(18-8-6-2)31-14-13-29-23-28(11-12-30(29)24-31)10-9-27-15-19-33(20-16-27)25-32(37)26-35(3,4)21-22-36;;/h9-16,19-20,23-24,32,36-37H,5-8,17-18,21-22,25-26H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

CRHKZEFQMHRRPS-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CC(C[N+](C)(C)CCO)O.[Br-].[Br-] |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CC(C[N+](C)(C)CCO)O.[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)

![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)

![1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)

![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)

![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)

![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)

![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)